molecular formula C4H6BrN3O2S B6154424 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1936662-39-3

3-bromo-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B6154424
CAS No.: 1936662-39-3
M. Wt: 240.1
InChI Key:
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Description

3-bromo-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and a sulfonamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonation. One common method involves dissolving 1-methyl-1H-pyrazole in concentrated sulfuric acid and slowly adding bromine at a controlled temperature of 0°C to 5°C. The reaction mixture is then hydrolyzed to remove inorganic salts, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide can modify the sulfonamide group.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding aminopyrazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-1-methyl-1H-pyrazole-5-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-bromo-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both a bromine atom and a sulfonamide group enhances its versatility in synthetic applications and potential biological activity.

Properties

CAS No.

1936662-39-3

Molecular Formula

C4H6BrN3O2S

Molecular Weight

240.1

Purity

0

Origin of Product

United States

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